ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazo[1,2-b]pyrazoles This compound is characterized by its unique structure, which includes a benzoate ester, an imidazo[1,2-b]pyrazole core, and various functional groups such as methoxymethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles under nickel-catalyzed conditions.
Introduction of the methoxymethyl group: This step involves the reaction of the imidazo[1,2-b]pyrazole intermediate with methoxymethyl chloride in the presence of a base.
Acetylation: The acetylation of the imidazo[1,2-b]pyrazole intermediate is carried out using acetic anhydride.
Formation of the benzoate ester: The final step involves the esterification of the acetylated intermediate with ethyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate can be compared with other imidazo[1,2-b]pyrazole derivatives:
Ethyl 4-({[6-(hydroxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
Ethyl 4-({[6-(chloromethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate: Similar structure but with a chloromethyl group instead of methoxymethyl.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[6-(methoxymethyl)-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H24N4O5/c1-3-33-24(31)16-9-11-17(12-10-16)25-20(29)13-19-23(30)26-22-21(15-7-5-4-6-8-15)18(14-32-2)27-28(19)22/h4-12,19H,3,13-14H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
MDLLNGMPAARRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C(=NN23)COC)C4=CC=CC=C4 |
Origin of Product |
United States |
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